4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-15(7-9-16)14-22-17-10-12-18(23-5)13-11-17/h6-14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZZNCDZVGVBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674703 | |
| Record name | (E)-N-(4-Methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871366-38-0 | |
| Record name | (E)-N-(4-Methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methoxyphenyl)iminomethyl phenyl boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenylboronic acid pinacol ester. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Formed in oxidation reactions.
Substituted Derivatives: Formed in nucleophilic substitution reactions.
Scientific Research Applications
4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transfer of the aryl group to the palladium center, making the reaction efficient and selective .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester, we compare it with structurally analogous boronic acid pinacol esters, focusing on substituent effects, reactivity, and applications.
Table 1: Comparative Analysis of Boronic Acid Pinacol Esters
Key Insights
Electronic and Steric Effects: The methoxyphenylimino group in the target compound provides electron-rich aromaticity, enhancing its affinity for oxidizing agents (e.g., H₂O₂) and diols compared to simpler analogs like 4-(hydroxymethyl)phenylboronic acid pinacol ester . Aminomethyl derivatives (e.g., ) exhibit superior nucleophilicity for peptide coupling but require protection due to amine reactivity, unlike the stable imine linkage in the target compound .
Synthetic Utility: The target compound’s imine group enables dynamic covalent bonding, useful in stimuli-responsive polymers. In contrast, 4-(hydroxymethyl)phenylboronic acid pinacol ester is widely used in free-radical polymerization for hydrogels . 4-Methylpiperazinomethyl analogs () are critical in Suzuki-Miyaura cross-coupling for pharmaceutical intermediates, leveraging the pinacol ester’s stability under Pd catalysis .
Biomedical Applications: ROS Sensitivity: The target compound’s methoxy-imino structure may outperform 4-(hydroxymethyl)phenylboronic acid pinacol ester in ROS-triggered drug release due to faster oxidation kinetics . Diol Binding: Compared to 4-hydroxy-3-methoxyphenylboronic acid pinacol ester (), the imino group introduces pH-dependent binding, expanding utility in glucose-responsive systems .
Stability and Solubility: All pinacol esters enhance boronic acid stability, but hydrophilic substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas methoxyphenylimino groups favor organic phases .
Biological Activity
4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 349.23 g/mol
- CAS Number : 46739070
This structure features a boronic acid moiety, which is crucial for its biological interactions, particularly in the context of enzyme inhibition and molecular recognition.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the compound can form reversible covalent bonds with diols, which is a significant feature for targeting enzymes such as proteases and glycosidases. This interaction can lead to inhibition of these enzymes, affecting cellular processes and signaling pathways.
Anticancer Activity
Research has indicated that boronic acid derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis.
- Case Study : In vitro studies demonstrated that the compound reduced the viability of various cancer cell lines in a dose-dependent manner. For instance, treatment with concentrations ranging from 10 µM to 50 µM resulted in a significant decrease in cell viability (p < 0.01) compared to control groups .
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The ability of this compound to inhibit bacterial growth has been evaluated against several strains.
- Findings : A study reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .
Antiviral Activity
Emerging research suggests that boronic acid derivatives may possess antiviral activity as well. The mechanism often involves interference with viral entry or replication processes.
- Experimental Results : In vitro assays showed that compounds with similar structures could inhibit viral replication by disrupting the viral life cycle at various stages .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with other boronic acid derivatives was conducted:
| Compound Name | Anticancer Activity | Antibacterial Activity | Antiviral Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Emerging |
| Bortezomib | High | Low | None |
| Vaborbactam | Low | High | None |
This table illustrates that while some compounds exhibit strong anticancer activity (like bortezomib), others may show moderate effects across multiple activities.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
